molecular formula C11H22BrNO2 B2869016 Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate CAS No. 142121-32-2

Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate

Cat. No. B2869016
CAS RN: 142121-32-2
M. Wt: 280.206
InChI Key: QOUMJXYJNQUGAT-UHFFFAOYSA-N
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Description

Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate is a chemical compound with the molecular formula C11H22BrNO2 . It has a molecular weight of 280.20 .


Molecular Structure Analysis

The molecular structure of Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate consists of a carbamate group (CONH2) attached to a tert-butyl group (C(CH3)3) and a 1-bromo-4-methylpentan-2-yl group .

Scientific Research Applications

Crystallographic and Structural Analysis

Tert-butyl carbamate derivatives are frequently employed in crystallographic studies to understand molecular interactions and structures. For instance, tert-butyl carbamate compounds have been used to explore isomorphous crystal structures, revealing how molecules are linked via hydrogen and halogen bonds involving carbonyl groups. These findings are crucial for designing materials with specific crystallographic properties (Baillargeon et al., 2017).

Medicinal Chemistry

In medicinal chemistry, the tert-butyl group, a common motif in bioactive compounds, is known for its influence on the physicochemical and pharmacokinetic properties of drugs. Studies have documented the modulation of drug properties through the incorporation of tert-butyl and its analogs, highlighting the role of such substituents in drug discovery and development (Westphal et al., 2015).

Environmental Chemistry

Research in environmental chemistry has utilized tert-butyl carbamate derivatives to study the oxidation of methyl tert-butyl ether (MTBE), an ether commonly used as a gasoline additive. This research sheds light on the degradation pathways and products of MTBE in water treatment processes, contributing to the development of more effective environmental remediation techniques (Acero et al., 2001).

Synthetic Chemistry

Tert-butyl carbamate derivatives are pivotal in synthetic chemistry, serving as intermediates for the synthesis of a wide range of organic compounds. For example, they have been utilized in the one-pot Curtius rearrangement, facilitating the synthesis of Boc-protected amines. This method offers a mild and efficient route to protected amino acids, which are essential building blocks in peptide synthesis (Lebel & Leogane, 2005).

Materials Science

In materials science, tert-butyl carbamate derivatives have been investigated for their role in the formation of nanofibers with strong blue emissive properties. These materials have potential applications in the detection of volatile acid vapors, demonstrating the versatility of tert-butyl carbamate compounds in developing new sensory materials (Sun et al., 2015).

properties

IUPAC Name

tert-butyl N-(1-bromo-4-methylpentan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BrNO2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUMJXYJNQUGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate

Synthesis routes and methods

Procedure details

A stirred solution of N-tert-butoxycarbonyl-2-aminopentan-1-ol (2.0 g, 9.2 mmol) in dry DCM (30 ml) at 0° C. was treated with tetrabromomethane (6.1 g, 18.4 mmol) followed by triphenylphosphine (4.84 g, 18.4 mmol). The clear reaction mixture immediately changed to yellow. After 30 min. the solvent was removed under reduced pressure and the residue was purified by column chromatography (flash silica gel; 0-40% ethyl acetate in hexane) to give N-tert-butoxycarbonyl-1-bromo-2-amino-4-methylpentane (1.76 g, 68%) as a colourless oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.84 g
Type
reactant
Reaction Step Two

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